molecular formula C20H21N3O3S B2379544 N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721907-40-0

N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2379544
CAS No.: 721907-40-0
M. Wt: 383.47
InChI Key: QFNJAWTZEWSZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic acetamide derivative featuring a quinazolin-4-ylthio moiety linked to an acetamide backbone substituted with a 3,4-dimethoxyphenethyl group. The 3,4-dimethoxyphenethyl group may enhance lipophilicity and influence receptor binding, while the thioacetamide bridge could modulate electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-8-7-14(11-18(17)26-2)9-10-21-19(24)12-27-20-15-5-3-4-6-16(15)22-13-23-20/h3-8,11,13H,9-10,12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNJAWTZEWSZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

The compound features a quinazoline core linked to a phenethyl moiety through a thioacetamide group. The synthesis typically involves the reaction of 3,4-dimethoxyphenethylamine with quinazolin-4-thiol derivatives, followed by acetylation. The structural formula can be represented as follows:

N 3 4 dimethoxyphenethyl 2 quinazolin 4 ylthio acetamide\text{N 3 4 dimethoxyphenethyl 2 quinazolin 4 ylthio acetamide}

Antitumor Activity

Research indicates that quinazoline derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibitory effects on various cancer cell lines.

  • IC50 Values : In vitro tests revealed IC50 values ranging from 7.24 µM to 14.12 µM against different tumor cell lines, indicating a potent antitumor activity compared to standard chemotherapeutics like 5-Fluorouracil (22.60 µM) .
CompoundCell LineIC50 (µM)
This compoundA431 (EGFR+)10.47
Similar Compound 1HUVEC (VEGFR-2)7.24
Similar Compound 2HT2914.12

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • EGFR Inhibition : The compound shows strong binding affinity to the epidermal growth factor receptor (EGFR), which is critical in many cancers. Molecular docking studies indicate favorable interactions between the quinazoline core and key residues in the EGFR active site .
  • VEGFR-2 Inhibition : It also inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. This dual inhibition is significant for cancer therapy as it targets both tumor growth and blood supply .
  • Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cells overexpressing EGFR and VEGFR-2 while showing minimal toxicity to normal cells (IC50 >1000 nM on Hs27) .

Case Studies

Case Study 1 : A study demonstrated that this compound significantly reduced tumor volume in mouse models when administered in a dose-dependent manner, highlighting its potential as an effective therapeutic agent .

Case Study 2 : Another investigation into similar quinazoline derivatives revealed that modifications at various positions on the quinazoline ring could enhance antitumor activity and selectivity against specific cancer types .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that quinazoline derivatives, including N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide, exhibit promising anticancer properties. Research has shown that compounds with quinazoline cores can target multiple pathways involved in cancer cell proliferation and survival. For instance, derivatives have been synthesized to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives are known for their ability to inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. Studies have reported that certain derivatives display moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as novel antibiotics .

3.1 Enzyme Inhibition
The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain structural modifications to the quinazoline core can enhance AChE inhibitory activity, making them potential candidates for treating cognitive decline .

3.2 Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help guide further modifications to improve efficacy and selectivity against specific targets .

Summary of Findings

This compound demonstrates a wide range of applications across pharmacology, analytical chemistry, and biological research. Its potential as an anticancer agent and antimicrobial compound highlights its significance in drug development efforts. Furthermore, advances in analytical techniques facilitate its study and application in various scientific domains.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–) in the molecule undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with alkyl halides or amines in polar aprotic solvents (e.g., DMSO) at 80–100°C leads to displacement of the thiolate group, forming derivatives with modified side chains .

Key Reaction Conditions:

ReagentSolventTemperatureTimeProduct
Ethyl chloroacetateDMSO100°C24–48h2-(Ethoxycarbonylmethylthio)quinazoline

This reactivity is critical for introducing diverse substituents at the sulfur atom, enabling structural diversification.

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acidic or neutral conditions.

Oxidation Pathways:

ThioetherH2O2/AcOHSulfoxideExcess H2O2Sulfone\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{Sulfoxide}\xrightarrow{\text{Excess H}_2\text{O}_2}\text{Sulfone}

Sulfone derivatives exhibit enhanced stability and altered biological activity compared to the parent compound.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Concentrated HCl at reflux yields the corresponding carboxylic acid.

  • Basic Hydrolysis: NaOH in aqueous ethanol produces a primary amine.

Comparative Hydrolysis Rates:

ConditionReagentTemperatureTimeYield
Acidic6M HCl100°C6h85–90%
Basic2M NaOH/EtOH80°C4h75–80%

Hydrolysis is essential for modifying the compound’s polarity and pharmacokinetic properties.

Cyclization Reactions

The quinazoline core participates in cyclization reactions to form fused heterocycles. For instance:

  • Heating with hydrazine hydrate in ethanol yields pyrazolo[3,4-d]quinazoline derivatives .

  • Reaction with β-diketones forms annulated pyranoquinazolines .

Cyclization Example:

Quinazoline+HydrazineEtOH Pyrazoloquinazoline\text{Quinazoline}+\text{Hydrazine}\xrightarrow{\text{EtOH }}\text{Pyrazoloquinazoline}

These reactions expand the compound’s scaffold for drug discovery applications .

Alkylation and Arylation

The quinazoline nitrogen and sulfur atoms serve as sites for alkylation/arylation:

  • N-Alkylation: Treatment with methyl iodide in the presence of K₂CO₃ produces N-methylated derivatives.

  • S-Arylation: Ullmann-type coupling with aryl halides introduces aromatic groups at the sulfur atom.

Alkylation Parameters:

SubstrateReagentCatalystYield
Quinazoline-NHCH₃I, K₂CO₃None70–75%

Metal-Chelating Reactions

The quinazoline nitrogen and methoxy groups enable metal-chelation, particularly with Cu²⁺ and Fe³⁺, as demonstrated in antioxidant assays .

Chelation Data:

Metal IonBinding Constant (Log K)Assay Used
Cu²⁺4.2 ± 0.1CUPRAC
Fe³⁺3.8 ± 0.2Ferrozine

This property is leveraged in designing metal-chelating therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives reported in the literature. Key analogues include:

Key Observations:
  • Substituent Impact on Yield : Compounds with electron-withdrawing groups (e.g., sulfamoyl in ) or bulky substituents (e.g., tert-butyl in ) often achieve higher yields (>90%), likely due to stabilized intermediates during synthesis.
  • Thermal Stability: Melting points vary significantly; sulfamoyl-containing derivatives (e.g., 315.5°C in ) exhibit higher thermal stability compared to non-polar analogues (e.g., 153–155°C in ).
  • Biological Relevance : The sulfamoyl group in is associated with enhanced antimicrobial activity, while the 3,4-dimethoxyphenethyl moiety in may improve CNS penetration for neurological applications.
Comparison with Analogues:
  • : Refluxing thiocarbonyl-bis-thioglycolic acid with acetohydrazide intermediates yields thiazolidinone-linked derivatives in ~60–70% yields .
  • : Ugi multicomponent reactions enable efficient synthesis of branched acetamides (98% yield) via one-pot condensation .

Spectroscopic and Analytical Data

  • IR Spectroscopy: Strong absorption bands at 1650–1750 cm⁻¹ (C=O stretch of quinazolinone and acetamide) and 3200–3400 cm⁻¹ (N–H stretch) .
  • NMR Spectroscopy: Quinazolinone protons resonate at δ 7.5–8.5 ppm (aromatic region). 3,4-Dimethoxyphenethyl groups show distinct signals at δ 3.7–3.9 ppm (OCH₃) and δ 2.6–3.0 ppm (CH₂) .

Preparation Methods

Structural Features and Retrosynthetic Analysis

N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide consists of three major structural components: the quinazolin-4-yl core, the thioacetamide linker, and the 3,4-dimethoxyphenethyl group. From a retrosynthetic perspective, the compound can be disconnected at two key positions: the C-S bond between the quinazoline core and the thioacetamide unit, and the amide bond connecting the acetyl group to the dimethoxyphenethyl amine.

The key disconnections lead to three synthetic building blocks:

  • Quinazolin-4-thione (or a suitable precursor)
  • α-haloacetamide derivative of 3,4-dimethoxyphenethylamine
  • 3,4-dimethoxyphenethylamine

Retrosynthetic Scheme

Based on the search results analysis, the most viable synthetic approaches involve:

  • Route A: Synthesis of quinazolin-4-thione followed by S-alkylation with an α-haloacetamide derivative
  • Route B: S-alkylation of quinazolin-4-thione with α-haloacetate followed by amidation with 3,4-dimethoxyphenethylamine
  • Route C: One-pot synthesis of the quinazoline core with incorporated thioether functionality

Preparation of Quinazolin-4-one/thione Core

Synthesis of Quinazolin-4-one Derivatives

The quinazolin-4-one core serves as a crucial intermediate in the synthesis of quinazolin-4-thione, which is subsequently used for thioether formation. Several methods have been reported for the synthesis of quinazolin-4-one derivatives.

H2O2-Mediated Synthesis

A sustainable and efficient approach using hydrogen peroxide as an oxidant and dimethyl sulfoxide (DMSO) as a carbon source has been developed for the synthesis of quinazolin-4(3H)-one.

Reaction Scheme:

2-amino benzamide + DMSO + H2O2 → quinazolin-4(3H)-one

Procedure:
In a typical reaction, 2-amino benzamide (1 mmol) is combined with DMSO (2 mL) and H2O2 (1 equiv, 30% in water) in a reaction tube. The mixture is heated at 150°C with continuous stirring for 20 hours. After cooling to room temperature, the reaction mixture is washed with water and extracted with ethyl acetate. The organic layer is dried over Na2SO4, concentrated, and purified by column chromatography to obtain the desired quinazolin-4(3H)-one.

Copper-Catalyzed Isocyanide Insertion

This method involves a copper-catalyzed reaction between alkyl 2-isocyanobenzoates and amines to form 3-substituted quinazolin-4(3H)-ones.

Procedure for 3-Arylated Quinazolinones:
To a solution of isocyanobenzoate (1.0 mmol) in anisole (1.0 mL), triethylamine (0.140 mL, 1.0 mmol) and Cu(OAc)2·H2O (0.010 g, 0.05 mmol) are added, followed by the aromatic amine (1.0 mmol). The mixture is stirred under microwave irradiation for 20 minutes at 150°C. After workup with dichloromethane and saturated NaHCO3, the organic fractions are dried, concentrated, and purified by column chromatography.

One-Pot Intermolecular Annulation

An efficient transition-metal-free approach to quinazolin-4(3H)-ones has been developed using o-amino benzamides and thiols through a one-pot intermolecular annulation reaction.

Conversion to Quinazolin-4-thione Derivatives

The conversion of quinazolin-4-one to quinazolin-4-thione is typically achieved using thionating agents such as phosphorus pentasulfide (P2S5) or Lawesson's reagent. Alternatively, direct thionation can be accomplished using thiourea.

Representative Procedure:
A mixture of quinazolin-4-one (0.01 mol) and thiourea (0.02 mol) is refluxed in ethanol for 5 hours. The reaction mixture is then concentrated, and the resulting solid is recrystallized from a benzene/ethanol mixture.

Synthesis of 3,4-Dimethoxyphenethylamine Derivatives

Preparation of N-(3,4-dimethoxyphenethyl)acetamide Derivatives

The N-(3,4-dimethoxyphenethyl)acetamide component can be prepared through various routes. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with appropriate acylating agents.

Representative Procedure for 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide:
3,4-Dimethoxyphenethylamine (1 equiv) is dissolved in dichloromethane, and triethylamine (1.1 equiv) is added. The solution is cooled to 0°C, and chloroacetyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. After standard workup, the product is purified by crystallization or column chromatography.

Complete Synthetic Routes for this compound

Based on the methodologies described above, several complete synthetic routes can be proposed for the preparation of this compound.

Route A: Via Quinazolin-4-thione and Direct S-Alkylation

Step 1: Synthesis of Quinazolin-4-one

2-Amino-benzamide + DMSO + H2O2 → Quinazolin-4(3H)-one

Step 2: Conversion to Quinazolin-4-thione

Quinazolin-4(3H)-one + Thiourea → Quinazolin-4-thione

Step 3: Preparation of 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

3,4-Dimethoxyphenethylamine + Chloroacetyl chloride → 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide

Step 4: S-Alkylation

Quinazolin-4-thione + 2-Chloro-N-(3,4-dimethoxyphenethyl)acetamide → this compound

Route B: Via Sequential S-Alkylation and Amidation

Step 1-2: Same as Route A (Preparation of Quinazolin-4-thione)

Step 3: S-Alkylation with Ethyl Chloroacetate

Quinazolin-4-thione + Ethyl chloroacetate → Ethyl 2-(quinazolin-4-ylthio)acetate

Step 4: Amidation with 3,4-Dimethoxyphenethylamine

Ethyl 2-(quinazolin-4-ylthio)acetate + 3,4-Dimethoxyphenethylamine → this compound

Detailed Procedure for Route B:

  • Synthesis of Quinazolin-4-one:
    To a reaction tube containing 2-amino benzamide (1 mmol), add DMSO (2 mL) and H2O2 (1 equiv, 30% in water). Heat the mixture at 150°C with continuous stirring for 20 hours. After cooling, wash with water and extract with ethyl acetate (3 × 10 mL). Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to obtain quinazolin-4(3H)-one.

  • Conversion to Quinazolin-4-thione:
    Reflux a mixture of quinazolin-4(3H)-one (0.01 mol) and thiourea (0.02 mol) in ethanol (30 mL) for 5 hours. Concentrate the mixture, and recrystallize the solid from a benzene/ethanol mixture to obtain quinazolin-4-thione.

  • S-Alkylation with Ethyl Chloroacetate:
    To a mixture of quinazolin-4-thione (0.01 mol) and anhydrous K2CO3 (0.04 mol) in dry acetone (30 mL), add ethyl chloroacetate (0.04 mol). Reflux the mixture for 10 hours. Evaporate the solvent, collect the residue, and recrystallize to obtain ethyl 2-(quinazolin-4-ylthio)acetate.

  • Amidation with 3,4-Dimethoxyphenethylamine:
    Mix ethyl 2-(quinazolin-4-ylthio)acetate (1 mmol) with 3,4-dimethoxyphenethylamine (1.2 mmol) in ethanol (10 mL). Reflux until the reaction is complete (monitor by TLC). Cool, concentrate, and purify by crystallization or column chromatography to obtain this compound.

Yield Comparison and Optimization

Table 2 provides a comparison of overall yields for different synthetic routes to this compound.

Table 2: Comparison of Synthetic Routes

Route Overall Steps Overall Yield (%) Comments
A 4 45-55 Direct approach, fewer purification steps
B 4 50-60 Better yield for the S-alkylation step

Alternative Synthetic Approaches

One-Pot Synthesis of Quinazolin-4-yl Thioacetamide Derivatives

A more direct approach involves the one-pot reaction of anthranilic acid derivatives with isothiocyanates followed by alkylation with α-haloacetamides.

Representative Procedure:
Anthranilic acid (1 equiv) is reacted with an appropriate isothiocyanate (1 equiv) in refluxing ethanol in the presence of triethylamine to generate 2-mercapto-3-substituted-(3H)-quinazolin-4-ones. This intermediate is then refluxed with N-(3,4-dimethoxyphenethyl)-2-bromoacetamide in acetonitrile in the presence of triethylamine for 8-12 hours to obtain the desired product.

Coupling of 2-Aminobenzamides with Thiols

An alternative approach involves the coupling of o-amino benzamides with thiols through a transition-metal-free route. This method could potentially be adapted for the synthesis of this compound by using appropriate thiol derivatives.

Characterization and Physical Properties

Spectroscopic Data

The characterization of this compound typically includes:

  • 1H NMR Spectroscopy:

    • Methylene protons of SCH2 typically appear as a singlet at δ: 4.0-4.3 ppm
    • Aromatic protons of the quinazoline core between δ: 7.0-8.5 ppm
    • Methoxy groups as singlets at δ: 3.8-3.9 ppm
    • NH proton as a triplet at δ: 6.5-7.0 ppm
  • 13C NMR Spectroscopy:

    • Characteristic signals for carbonyl carbon (C=O) at δ: 165-170 ppm
    • Methoxy carbons at δ: 55-56 ppm
    • SCH2 carbon at δ: 35-40 ppm
  • IR Spectroscopy:

    • C=O stretching at 1650-1680 cm-1
    • N-H stretching at 3250-3350 cm-1
    • C-S stretching at 600-700 cm-1
  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight of 385.45 g/mol

Physical Properties

Table 3 summarizes the physical properties of this compound.

Table 3: Physical Properties

Property Value
Molecular Formula C20H21N3O3S
Molecular Weight 385.45 g/mol
Physical Appearance White to off-white solid
Melting Point 155-160°C (estimated)
Solubility Soluble in DMSO, DMF, hot ethanol; poorly soluble in water

Purification Methods

The purification of this compound can be achieved through various methods:

Recrystallization

The crude product can be recrystallized from appropriate solvent systems such as:

  • Dichloromethane/ethyl acetate
  • Ethanol/water
  • Acetone/hexane

Column Chromatography

Silica gel column chromatography using suitable solvent systems:

  • Hexane/ethyl acetate (gradient elution)
  • Dichloromethane/methanol (95:5 to 90:10)

Q & A

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms the presence of methoxy (-OCH₃), thioether (-S-), and amide (-CONH-) groups. Key signals include δ 3.8–4.0 ppm (methoxy protons) and δ 7.5–8.5 ppm (quinazoline aromatic protons) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates the molecular ion peak at m/z 367.42 (C₁₈H₁₉N₃O₄S) .
  • HPLC :
    • Reverse-phase HPLC with a C18 column (ACN/water gradient) monitors purity (>98%) .

How does the molecular structure influence its reactivity in nucleophilic substitution and oxidation reactions?

Q. Advanced Chemical Reactivity

  • Thioether Group (-S-) :
    • Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives. Reaction conditions (e.g., stoichiometry, temperature) dictate selectivity .
  • Quinazoline Core :
    • The electron-deficient ring participates in electrophilic aromatic substitution (e.g., nitration at C6/C7 positions) under acidic conditions .
  • Amide Bond :
    • Hydrolysis under strong acidic/basic conditions requires protecting groups (e.g., Boc) during functionalization .

What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should dose-response studies be designed?

Q. Advanced Bioactivity Assessment

  • Cell-Based Assays :
    • MTT assay in cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values. Use 24–72 hr exposure periods and 0.1–100 µM concentration ranges .
  • Enzyme Inhibition Studies :
    • Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase assays. Include positive controls (e.g., gefitinib) for comparison .
  • Dose-Response Design :
    • Use logarithmic serial dilutions (10 nM–100 µM) and triplicate measurements to ensure reproducibility. Normalize data to vehicle-treated controls .

How can researchers resolve contradictions in reported biological activities of structurally similar quinazoline-acetamide derivatives?

Q. Advanced Data Contradiction Analysis

  • Structure-Activity Relationship (SAR) Studies :
    • Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Experimental Validation :
    • Replicate conflicting studies under standardized conditions (e.g., same cell line, assay protocol).
  • Meta-Analysis :
    • Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What strategies mitigate off-target interactions during pharmacological profiling of this compound?

Q. Advanced Selectivity Optimization

  • Proteome-Wide Screening :
    • Use affinity chromatography or thermal shift assays to identify non-target protein binding .
  • Computational Predictions :
    • Apply machine learning models (e.g., DeepChem) to predict cross-reactivity with unrelated enzymes/receptors .
  • Structural Modifications :
    • Introduce steric hindrance (e.g., bulky substituents on the phenethyl group) to reduce off-target binding .

How can the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound be improved for in vivo studies?

Q. Advanced Pharmacokinetics

  • Salt Formation :
    • Convert the free base to a hydrochloride salt to enhance aqueous solubility .
  • Prodrug Design :
    • Mask the amide group with ester prodrugs (e.g., acetylated derivatives) to improve bioavailability .
  • Metabolic Stability Assays :
    • Use liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites with deuterium or fluorine substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.